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Compound of Interest

Compound Name: 1-Phenoxyadamantane

CAS No.: 38614-05-0

Cat. No.: B14670457

Get Quote

Executive Summary & Structural Logic
1-Phenoxyadamantane (1-adamantyl phenyl ether) represents a sterically bulky, lipophilic

ether scaffold often used to modulate solubility in drug design (e.g., 11β-HSD1 inhibitors).[1][2]

In NMR analysis, the primary challenge is not just assignment, but distinguishing the O-

alkylated product from the thermodynamically favored C-alkylated byproduct (4-(1-

adamantyl)phenol).[1][2] This guide establishes the spectral fingerprints required to validate the

ether linkage.

Structural Assignment Strategy
The molecule consists of two distinct magnetic domains:

The Adamantyl Cage (Aliphatic): A rigid, symmetric core.[1] The oxygen substituent at C1

breaks the

symmetry of adamantane (

), splitting the 15 cage protons into three distinct environments (
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The Phenyl Ring (Aromatic): An electron-rich system.[1][2] The ether oxygen donates

electron density, shielding the ortho and para protons relative to benzene.

Comparative Chemical Shift Analysis
The following table contrasts the target molecule with its precursors and its most common

regioisomer.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
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Proton
Environment

1-

Phenoxyadama

ntane (Target)

1-

Bromoadamant

ane

(Precursor)

1-Adamantanol

(Hydrolysis
Impurity)

2-

Phenoxyadama

ntane

(Regioisomer)

Solvent CDCl₃ CDCl₃ CDCl₃ CDCl₃

Aromatic (Ortho)
6.95 – 7.05 ppm

(m, 2H)
— — 6.93 ppm (d)

Aromatic (Meta)
7.25 – 7.30 ppm

(m, 2H)
— — 7.25 ppm (t)

Aromatic (Para)
6.95 – 7.05 ppm

(m, 1H)
— — 6.89 ppm (t)

Adamantyl C2-H

(

to X)

1.90 – 1.95 ppm

(br s, 6H)
2.37 ppm (s, 6H) 1.72 ppm (d, 6H)

4.40 ppm (s, 1H,

H-2)*

Adamantyl C3-H

(

to X)

2.15 – 2.20 ppm

(br s, 3H)

2.10 ppm (br s,

3H)

2.14 ppm (br s,

3H)

2.15–2.19 ppm

(m)

Adamantyl C4-H

(

to X)

1.60 – 1.70 ppm

(m, 6H)

1.73 ppm (m,

6H)

1.61 ppm (m,

6H)

1.60–1.90 ppm

(m)

Critical QC Note: The presence of a signal at 4.40 ppm is diagnostic of the 2-phenoxy isomer. 1-

Phenoxyadamantane has no protons on the carbon attached to oxygen (quaternary C1), so

this region must be clear.[1]
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Distinguishing O-Alkylation vs. C-Alkylation
A common failure mode in synthesis (Friedel-Crafts conditions) is the formation of 4-(1-

adamantyl)phenol instead of the ether.[1][2]

The Diagnostic Fingerprint
Target (Ether): Shows a monosubstituted benzene pattern (3 peaks: ortho, meta, para

integration 2:2:1).[1]

Impurity (C-Alkyl): Shows a para-disubstituted benzene pattern (AA'BB' system, 2 doublets,

integration 2:2).[1]

Crude Reaction Mixture
(1H NMR Analysis)

Check Aromatic Region
(6.5 - 7.5 ppm)

Pattern: 3 Multiplets
(2H, 2H, 1H)

MonosubstitutedFound

Pattern: 2 Doublets
(AA'BB' System)

Para-disubstituted

Found

CONFIRMED:
1-Phenoxyadamantane

(O-Alkylation)

REJECTED:
4-(1-Adamantyl)phenol

(C-Alkylation)

Click to download full resolution via product page

Figure 1: Decision logic for validating regioselectivity in adamantylation reactions.

Experimental Protocol: High-Resolution Acquisition
To resolve the adamantyl cage coupling often obscured in standard scans, use the following

acquisition parameters.

Sample Preparation:

Dissolve 15 mg of product in 0.6 mL CDCl₃.

Filter through a cotton plug to remove inorganic salts (AgBr/KBr) which cause line

broadening.[1][2][3]

Instrument Parameters (400 MHz+):
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Pulse Sequence:zg30 (30° pulse angle) to prevent T1 saturation of the rigid adamantyl

protons.

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The adamantyl protons have long relaxation

times due to the cage rigidity; insufficient delay causes integration errors between aromatic

(fast relaxing) and aliphatic (slow relaxing) signals.[1]

Number of Scans (NS): 16 (sufficient for >95% purity).

Spectral Width: -1 to 12 ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14670457/docs#1h-nmr-characterization-guide-1-
phenoxyadamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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